1-(2-Ethoxy-5-methylphenyl)propan-1-one
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Overview
Description
1-(2-Ethoxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C₁₂H₁₈O₂ It is a derivative of phenylpropanone and is characterized by the presence of an ethoxy group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-methylphenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-ethoxy-5-methylbenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-5-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: 1-(2-Ethoxy-5-methylphenyl)propanoic acid
Reduction: 1-(2-Ethoxy-5-methylphenyl)propan-1-ol
Substitution: Various substituted phenylpropanones depending on the substituent introduced.
Scientific Research Applications
1-(2-Ethoxy-5-methylphenyl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(2-Ethoxy-5-methylphenyl)propan-1-one is similar to other phenylpropanone derivatives, such as 1-(2-hydroxy-5-methoxyphenyl)propan-1-one and 1-(2-ethoxyphenyl)propan-1-one. These compounds differ in the substituents on the benzene ring, which can affect their chemical reactivity and biological activity. The presence of the ethoxy and methyl groups in this compound provides unique properties that distinguish it from other similar compounds.
Comparison with Similar Compounds
1-(2-hydroxy-5-methoxyphenyl)propan-1-one
1-(2-ethoxyphenyl)propan-1-one
1-(2-methoxy-5-ethylphenyl)propan-1-one
1-(2-ethoxy-4-methylphenyl)propan-1-one
This comprehensive overview provides a detailed understanding of 1-(2-Ethoxy-5-methylphenyl)propan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-11(13)10-8-9(3)6-7-12(10)14-5-2/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZZOIWKFFEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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